3-(6-Methyl-2-benzimidazolyl)benzamidoxime
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Overview
Description
3-(6-Methyl-2-benzimidazolyl)benzamidoxime is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is primarily used in laboratory settings for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2-benzimidazolyl)benzamidoxime typically involves the condensation of 6-methyl-2-benzimidazole with benzamidoxime. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired outcome .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for higher yields and cost-effectiveness. The production is carried out in well-equipped facilities with stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2-benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler benzimidazole derivatives .
Scientific Research Applications
3-(6-Methyl-2-benzimidazolyl)benzamidoxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-2-benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Another benzimidazole derivative with similar structural features.
Benzamidoxime: A related compound with similar functional groups.
6-Methylbenzimidazole: A close structural analog with a methyl group at the 6-position.
Uniqueness
3-(6-Methyl-2-benzimidazolyl)benzamidoxime is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C15H14N4O |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
N'-hydroxy-3-(6-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14N4O/c1-9-5-6-12-13(7-9)18-15(17-12)11-4-2-3-10(8-11)14(16)19-20/h2-8,20H,1H3,(H2,16,19)(H,17,18) |
InChI Key |
NWAJCQOJIWXWPM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)/C(=N/O)/N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)C(=NO)N |
Origin of Product |
United States |
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